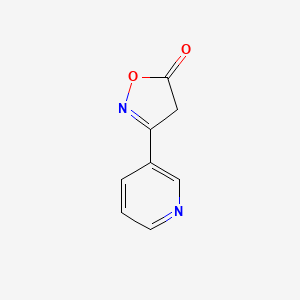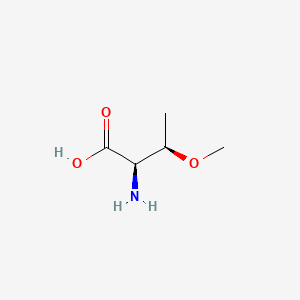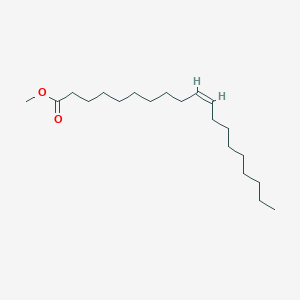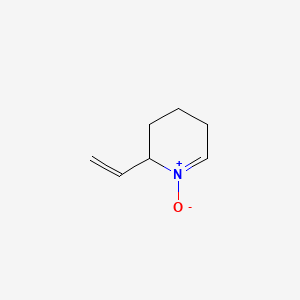
Palmitoleamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitoleamide, also known as Palmitoylethanolamide (PEA), is a naturally occurring fatty acid amide . It was first identified in egg yolk, soybean, and peanut oil in 1957 . PEA has demonstrated utility in the treatment of neuropathic and inflammatory pain .
Synthesis Analysis
PEA is produced starting from a glycerophospholipid precursor in the cell membrane and degraded by two amidases located in the cell membrane and lysosome, respectively, i.e., the fatty acid amide amidase (FAAH) and N-acylethanolamine acid amidase (NAAA) .Molecular Structure Analysis
The molecular formula of Palmitoleamide is C16H31NO . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
Palmitoleamide is a primary fatty amide resulting from the formal condensation of the carboxy group of (9 Z )-hexadecenoic acid with ammonia .Physical and Chemical Properties Analysis
Palmitoleamide is a white crystal or white to slightly yellow solid, soluble in organic solvents such as chloroform, ether, and dimethyl methane .Aplicaciones Científicas De Investigación
Propiedades Antiinflamatorias
Palmitoleamida (PEA) exhibe potentes efectos antiinflamatorios. Modula varios mediadores inflamatorios, haciéndola relevante en condiciones como la inflamación crónica, la neuroinflamación y las enfermedades autoinmunes . Los investigadores han explorado su potencial en la mitigación de las respuestas inflamatorias y la reducción del daño tisular.
Efectos Analgésicos
PEA actúa como un analgésico, proporcionando alivio del dolor. Interactúa con los receptores endocannabinoides y otros objetivos moleculares involucrados en la percepción del dolor. Los estudios sugieren su uso en el manejo de afecciones de dolor crónico, incluido el dolor neuropático y la osteoartritis .
Inmunomodulación
PEA influye en las respuestas inmunitarias regulando las citoquinas y las células inmunitarias. Puede mejorar la función inmunitaria y reducir la activación inmunitaria excesiva. Los investigadores han investigado su papel en el manejo de la alergia y el equilibrio del sistema inmunitario .
Neuroprotección
PEA tiene propiedades neuroprotectoras, que potencialmente protegen las neuronas del daño. Puede ser relevante en enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Los estudios resaltan su capacidad para modular la neuroinflamación y el estrés oxidativo .
Salud de las Articulaciones
Los efectos antiinflamatorios y analgésicos de PEA se extienden a la salud de las articulaciones. Puede aliviar los síntomas asociados con la artritis y mejorar la función articular. La investigación apoya su uso como un complemento en el manejo de afecciones relacionadas con las articulaciones .
Sueño y Recuperación
Se ha explorado el impacto de PEA en la calidad del sueño y la recuperación. Puede promover mejores patrones de sueño y ayudar en la recuperación posterior al ejercicio. Su papel en la optimización del bienestar general es un área de interés .
Mejora de la Biodisponibilidad
Inicialmente obstaculizada por la mala biodisponibilidad oral, PEA ahora se beneficia de sistemas de administración avanzados. Estos sistemas, licenciados como suplementos alimenticios, mejoran su absorción y disponibilidad en el cuerpo .
En resumen, this compound (PEA) es prometedora en diversos campos, desde el manejo de la inflamación hasta la salud de las articulaciones y la neuroprotección. Su perfil de seguridad y sus efectos multifacéticos la convierten en un suplemento dietético intrigante para el manejo del estilo de vida . ¡Si deseas obtener más detalles o explorar aplicaciones adicionales, no dudes en preguntar! 😊
Mecanismo De Acción
Target of Action
The primary target of Palmitoleamide is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation . In addition to PPAR-α, Palmitoleamide also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Direcciones Futuras
Given the potential clinical utility of PEA, not least for the treatment of pain where there is a clear need for new well-tolerated drugs, future directions for research include elucidating the ideal treatment indications and dosing regimens and further evaluating the relevance of micronization in head-to-head studies for PEA treatment .
Análisis Bioquímico
Biochemical Properties
Palmitoleamide plays a significant role in biochemical reactions, particularly in the nervous system. It is involved in signaling pathways and interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of fatty acid amides . Palmitoleamide also interacts with peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates gene expression related to lipid metabolism . These interactions highlight the compound’s role in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
Palmitoleamide exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, palmitoleamide can modulate the activity of PPAR-α, leading to changes in the expression of genes involved in lipid metabolism and inflammation . Additionally, it affects the function of mast cells, astrocytes, and microglia, which are crucial for immune responses and neuroinflammation . These cellular effects underscore the compound’s potential therapeutic applications in managing inflammatory and metabolic disorders.
Molecular Mechanism
The molecular mechanism of palmitoleamide involves its interaction with specific receptors and enzymes. Palmitoleamide binds to PPAR-α, activating this receptor and leading to the transcription of target genes involved in lipid metabolism and anti-inflammatory responses . It also inhibits FAAH, resulting in increased levels of other fatty acid amides that contribute to its overall biological effects . These molecular interactions highlight the compound’s multifaceted role in regulating cellular processes and maintaining homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of palmitoleamide can vary over time. Studies have shown that the compound is relatively stable and can exert long-term effects on cellular function. For example, prolonged exposure to palmitoleamide has been associated with sustained anti-inflammatory and neuroprotective effects . The stability and degradation of palmitoleamide can be influenced by factors such as temperature, pH, and the presence of specific enzymes . Understanding these temporal effects is crucial for optimizing its use in experimental and therapeutic applications.
Dosage Effects in Animal Models
The effects of palmitoleamide in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and pain . At higher doses, palmitoleamide may exhibit toxic or adverse effects, including alterations in liver function and metabolic disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
Palmitoleamide is involved in several metabolic pathways, including those related to fatty acid metabolism. It is synthesized from palmitoleic acid through the action of specific enzymes and can be degraded by FAAH . The compound also influences metabolic flux and metabolite levels by modulating the activity of PPAR-α and other metabolic regulators . These metabolic pathways underscore the compound’s role in maintaining cellular energy balance and regulating lipid homeostasis.
Transport and Distribution
Within cells and tissues, palmitoleamide is transported and distributed through interactions with specific transporters and binding proteins. It is produced from a glycerophospholipid precursor in the cell membrane and can be degraded by amidases located in the cell membrane and lysosome . The compound’s localization and accumulation are influenced by its interactions with these transporters and enzymes, affecting its overall bioavailability and biological activity.
Subcellular Localization
Palmitoleamide’s subcellular localization is determined by various targeting signals and post-translational modifications. The compound is primarily localized in the cell membrane and lysosome, where it interacts with specific enzymes and receptors . These interactions are crucial for its activity and function, as they determine the compound’s accessibility to its molecular targets and its ability to modulate cellular processes.
Propiedades
IUPAC Name |
(Z)-hexadec-9-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H2,17,18)/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPQTVNCCVPGFA-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate](/img/structure/B560809.png)
![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)





